N-Methyl-N,4-dinitrosoaniline
Overview
Description
N-Methyl-N,4-dinitrosoaniline is a member of phenylhydrazines.
Scientific Research Applications
Chemical Modification of Butyl Rubber : DNMA has been used to chemically modify Butyl rubber, improving its properties in both black- and non-black-loaded stocks and across a spectrum of vulcanizing systems. This modification can be done in conventional mixers like a Banbury mixer (Leeper, Gable, D'Amico, & Tung, 1957).
Synthesis of N-Methyl- and N-Alkylamines : DNMA is utilized in the synthesis of N-methyl- and N-alkylamines, which are important in academic research and industrial production. These structural motifs are found in life-science molecules and are significant in regulating their activities (Senthamarai et al., 2018).
Microbial Metabolism Studies : DNMA and similar compounds have been studied in the context of microbial metabolism, specifically investigating the metabolism of dinitramine and related compounds by various microorganisms like Aspergillus fumigatus and Paecilomyces sp. (Laanio, Kearney, & Kaufman, 1973).
Spectroscopy and Analytical Chemistry : DNMA is used in 15 N NMR and FTIR studies for analyzing chemical structures and reactions. Such studies provide insights into the behavior of DNMA and similar compounds in various chemical environments (Gierczyk et al., 2000).
Research on Explosives : DNMA-related compounds like 2,4-dinitroanisole (DNAN) are studied for their role as explosives. Research in this area includes understanding the degradation pathways of these compounds in different environmental contexts (Khan, Pal, Ghosh, & Cameotra, 2013).
Polymer Research : DNMA is involved in reactions with various polymers, indicating its potential application in material science and polymer chemistry. Its reaction behavior can influence the properties of polymers (Morita, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
N-Methyl-N,4-dinitrosoaniline is a type of dinitroaniline herbicide . These herbicides act specifically on tubulin proteins and inhibit shoot and root growth of plants . There is a lack of toxicity information regarding the potential risk of exposure to non-target organisms .
Mode of Action
They cause inhibition of lateral root development, which is the most characteristic growth response . The cells in the root tip region become multinucleate, indicating that the mitotic process has been disrupted .
Biochemical Pathways
It is known that dinitroaniline herbicides interfere with photosynthesis and respiration in vivo and in vitro .
Pharmacokinetics
It is known that dinitroaniline herbicides are either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide, but that translocation from the root to the top is minimal .
Result of Action
The result of the action of this compound is the inhibition of plant growth. This is achieved by disrupting the mitotic process, leading to the formation of multinucleate cells in the root tip region . This disruption of the mitotic process leads to the inhibition of lateral root development .
Biochemical Analysis
Biochemical Properties
N-Methyl-N,4-dinitrosoaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound undergoes nitrosation reactions, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, proteins, and lipids. These interactions can result in the formation of adducts, which may contribute to its carcinogenic potential .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it has been observed to cause DNA damage, which can result in mutations and potentially lead to carcinogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. The compound can bind to DNA, forming adducts that interfere with DNA replication and transcription. It also inhibits certain enzymes, such as glutathione S-transferases, which play a role in detoxification processes. These interactions can lead to the accumulation of toxic intermediates and contribute to the compound’s carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to the compound has been associated with persistent DNA damage and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and DNA damage. At higher doses, it can cause significant toxicity, including liver and kidney damage, and an increased risk of cancer. Threshold effects have been observed, where the compound’s carcinogenic potential becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can undergo further reactions, such as nitrosation and oxidation, resulting in the formation of various metabolites. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, contributing to its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and toxicity. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. Additionally, its presence in the mitochondria can influence cellular metabolism and induce oxidative stress .
Properties
IUPAC Name |
N-methyl-N-(4-nitrosophenyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGUJLASXUBMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020839 | |
Record name | N-Methyl-N,4-dinitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-80-9 | |
Record name | N-Methyl-N,4-dinitrosobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4-Dinitrosomethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N,4-dinitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N,4-dinitrosoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,4-DINITROSO-N-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PP0E8KPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methyl-N,4-dinitrosoaniline affect the properties of Butyl rubber?
A1: this compound chemically modifies Butyl rubber, leading to enhanced resilience in the resulting vulcanizates. [] This modification is effective across various vulcanizing systems and proves beneficial in both black-loaded and non-black-loaded rubber stocks. []
Q2: Does this compound impact the "structure" of carbon black within rubber composites?
A2: Yes, this compound, particularly when coupled with heat treatment, significantly reduces the "structure effects" associated with structural carbon blacks in rubber. [] These structure effects, attributed to the three-dimensional arrangement of carbon black within the rubber matrix, are minimized by this compound, similar to the effects observed with attrited blacks or silica fillers treated with specific metal soaps. []
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